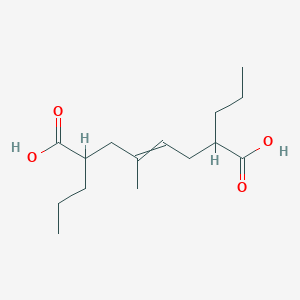
4-Methyl-2,7-dipropyloct-4-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,7-dipropyloct-4-enedioic acid is an organic compound with the molecular formula C15H26O4. It contains 15 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms This compound is characterized by its unique structure, which includes a methyl group and two propyl groups attached to an octenedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,7-dipropyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,7-dipropyloct-4-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the double bond, leading to the formation of diols or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bond can yield diols, while reduction of the carboxylic acid groups can produce alcohols.
Applications De Recherche Scientifique
4-Methyl-2,7-dipropyloct-4-enedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,7-dipropyloct-4-enedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a methyl substituent at the para position.
2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.
Uniqueness
4-Methyl-2,7-dipropyloct-4-enedioic acid is unique due to its specific combination of functional groups and structural features. Unlike 4-Methylpropiophenone, which is primarily used in organic synthesis, this compound has broader applications in chemistry, biology, medicine, and industry. Additionally, its structure allows for diverse chemical reactions, making it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
55005-89-5 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
4-methyl-2,7-dipropyloct-4-enedioic acid |
InChI |
InChI=1S/C15H26O4/c1-4-6-12(14(16)17)9-8-11(3)10-13(7-5-2)15(18)19/h8,12-13H,4-7,9-10H2,1-3H3,(H,16,17)(H,18,19) |
Clé InChI |
FYXFXRGUBMVJSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC=C(C)CC(CCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


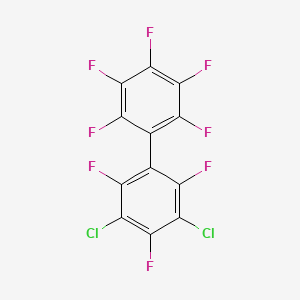

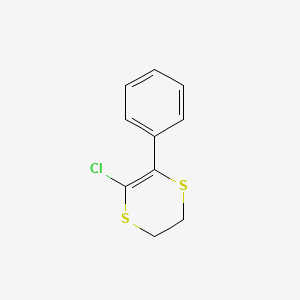
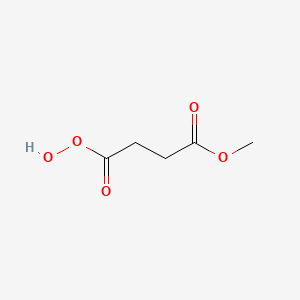
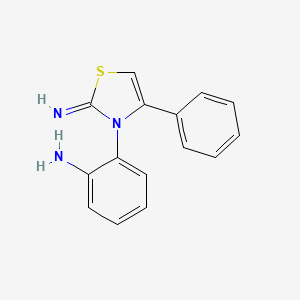
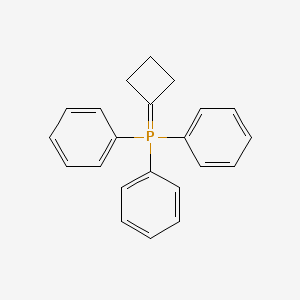
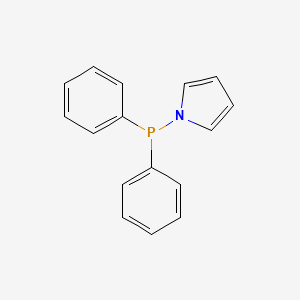
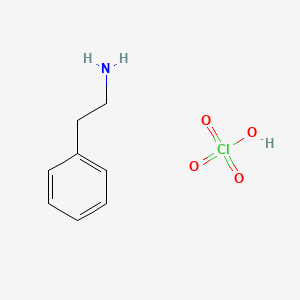
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
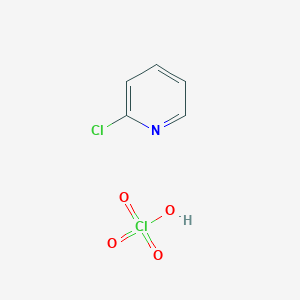
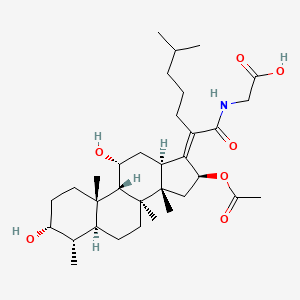

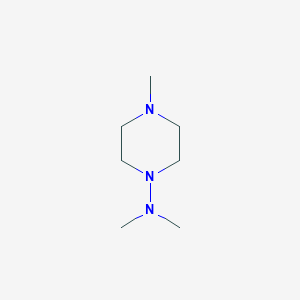
methanethione](/img/structure/B14637979.png)
